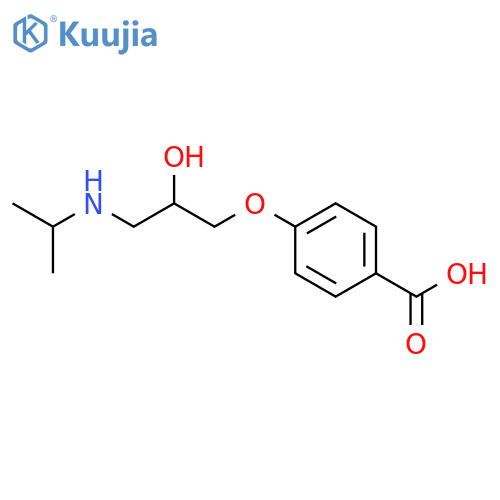

Cas no 72570-70-8 (4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid)

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

- 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid

- 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid

- BISOPROLOL BENZOIC ACID IMPURITY

- 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid

- Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]

- H 112

- 4-(2-HYDROXY-3-ISOPROPYL-AMINOPROPOXY)BENZOIC ACID (<5%)

- DTXSID70501817

- AS7314B2NH

- Des(isopropoxyethyl) bisoprolol acid

- CHEMBL769

- Bisoprolol metabolite M3 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid

- NS00003532

- 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite)

- FT-0669695

- 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid

- 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid(bisoprolol metabolite)

- H 112/02

- H-112/02

- Benzoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-

- Q27274098

- Bisoprolol (m3)

- 72570-70-8

- UNII-AS7314B2NH

- 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid

- AKOS030255735

- Bisoprolol Impurity 36

- DB-294628

-

- インチ: InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)

- InChIKey: WONQRVASZHJNFS-UHFFFAOYSA-N

- SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O

計算された属性

- 精确分子量: 253.13100

- 同位素质量: 253.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 7

- 複雑さ: 249

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- トポロジー分子極性表面積: 78.8Ų

- Surface Charge: 0

- XLogP3: 何もない

じっけんとくせい

- ゆうかいてん: 253-255?C

- PSA: 78.79000

- LogP: 1.51340

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | H943575-50mg |

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid |

72570-70-8 | 50mg |

$ 1654.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214199-5 mg |

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite), |

72570-70-8 | 5mg |

¥2,708.00 | 2023-07-11 | ||

| A2B Chem LLC | AC68200-50mg |

Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- |

72570-70-8 | 50mg |

$1609.00 | 2023-12-30 | ||

| TRC | H943575-5mg |

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid |

72570-70-8 | 5mg |

$ 215.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214199-5mg |

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite), |

72570-70-8 | 5mg |

¥2708.00 | 2023-09-05 | ||

| A2B Chem LLC | AC68200-10mg |

Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- |

72570-70-8 | > 95% | 10mg |

$299.00 | 2024-04-19 | |

| A2B Chem LLC | AC68200-5mg |

Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- |

72570-70-8 | 5mg |

$314.00 | 2023-12-30 |

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid 関連文献

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acidに関する追加情報

Introduction to 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (CAS No. 72570-70-8)

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 72570-70-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique arrangement of functional groups, including hydroxyl and amine moieties, makes it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid consists of a benzoic acid core substituted with a propoxy group at the 4-position, which itself is linked to a secondary amine and a hydroxyl group. This configuration introduces multiple sites for interaction with biological targets, making it a versatile scaffold for designing novel bioactive molecules. The presence of both polar (hydroxyl and amine) and non-polar (isopropyl) groups enhances its solubility and binding affinity, which are critical parameters in drug design.

In recent years, there has been growing interest in exploring the pharmacological properties of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid. Preliminary studies have suggested that this compound exhibits promising antioxidant and anti-inflammatory activities. The hydroxyl group, in particular, is known to contribute to its radical-scavenging capabilities, which are essential in mitigating oxidative stress—a key factor in various pathological conditions. Furthermore, the amine functionality may facilitate interactions with enzymes and receptors, potentially leading to therapeutic effects.

One of the most compelling aspects of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid is its potential role in modulating immune responses. Research has indicated that compounds with similar structural motifs can influence cytokine production and immune cell signaling pathways. This has opened up avenues for investigating its efficacy in treating autoimmune disorders and chronic inflammatory diseases. The isopropyl group, while seemingly inert, may also contribute to the overall pharmacokinetic profile of the molecule by influencing its metabolic stability and distribution within biological systems.

The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid presents an intriguing challenge due to the complexity of its functional groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for structural modifications to optimize pharmacological properties. The development of scalable synthetic routes is crucial for translating preclinical findings into clinical applications.

Recent advancements in computational chemistry have further accelerated the discovery process for 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid. Molecular docking studies have been instrumental in identifying potential binding pockets on target proteins, providing insights into how this compound interacts at a molecular level. These simulations have helped refine structural analogs with improved binding affinities and reduced side effects. The integration of machine learning algorithms has also enabled rapid screening of large chemical libraries, expediting the identification of lead compounds for further optimization.

The pharmacokinetic behavior of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid is another area of active investigation. Studies have shown that the compound exhibits moderate bioavailability upon oral administration, with a reasonable half-life that suggests potential for therapeutic use. However, issues such as rapid metabolism or poor solubility may need to be addressed through structural modifications. Techniques like prodrug design have been explored to enhance bioavailability while maintaining efficacy.

In conclusion, 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (CAS No. 72570-70-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer multiple opportunities for developing novel therapeutic agents with applications ranging from anti-inflammatory treatments to immunomodulatory therapies. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing various medical challenges in the future.

72570-70-8 (4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid) Related Products

- 29122-74-5(4-2-Hydroxy-3-(1-methylethyl)aminopropoxybenzaldehyde)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)